1-ethynyl-4,5-difluoro-2-methoxybenzene
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Overview
Description
1-Ethynyl-4,5-difluoro-2-methoxybenzene is an organic compound with the molecular formula C9H6F2O. It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-ethynyl-4,5-difluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Ethynyl-4,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-4,5-difluoro-2-methoxybenzene has diverse applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of molecules with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-ethynyl-4,5-difluoro-2-methoxybenzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Pathways Involved: The compound’s interactions can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
1-Ethynyl-4,5-difluoro-2-methoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-2,3-difluorobenzene: Lacks the methoxy group, which can significantly alter its reactivity and applications.
1-Ethynyl-4-fluoro-2-methoxybenzene: Contains only one fluorine atom, which may affect its electronic properties and reactivity.
1-Ethynyl-4,5-dimethoxybenzene:
The presence of both fluorine and methoxy groups in this compound makes it unique, offering a balance of electronic effects that can be advantageous in various chemical reactions and applications.
Properties
CAS No. |
1211588-49-6 |
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Molecular Formula |
C9H6F2O |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-ethynyl-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-7(10)8(11)5-9(6)12-2/h1,4-5H,2H3 |
InChI Key |
CSUPKCQQZVOZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)F)F |
Purity |
95 |
Origin of Product |
United States |
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